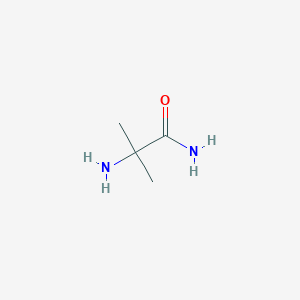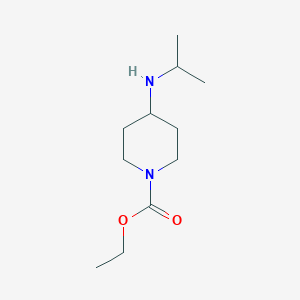
Ethyl 4-(isopropylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-(isopropylamino)piperidine-1-carboxylate, commonly known as EIPC, is a chemical compound that belongs to the class of piperidine derivatives. EIPC has been the subject of scientific research due to its potential as a pharmacological agent.
Mécanisme D'action
EIPC works by binding to specific receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor. This binding activity leads to the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate. The exact mechanism of EIPC's action is still under investigation.
Effets Biochimiques Et Physiologiques
Studies have shown that EIPC can produce a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, leading to improved cognitive function and mood. EIPC has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
EIPC has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, EIPC also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on EIPC. One area of interest is its potential as a treatment for neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Another area of research is the development of new analogs of EIPC with improved selectivity and potency. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of EIPC.
Applications De Recherche Scientifique
EIPC has been studied for its potential as a pharmacological agent in various scientific research applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. EIPC has also shown promise as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
104605-11-0 |
|---|---|
Nom du produit |
Ethyl 4-(isopropylamino)piperidine-1-carboxylate |
Formule moléculaire |
C11H22N2O2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
ethyl 4-(propan-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)13-7-5-10(6-8-13)12-9(2)3/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
YQTFNXBVTDBPHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(C)C |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

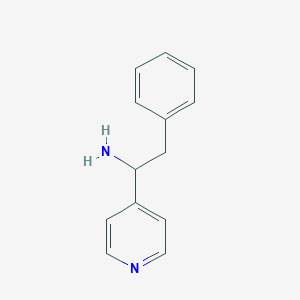
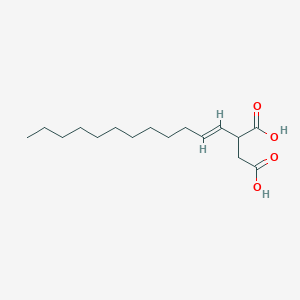
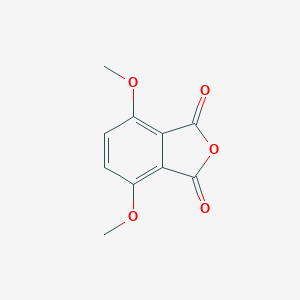
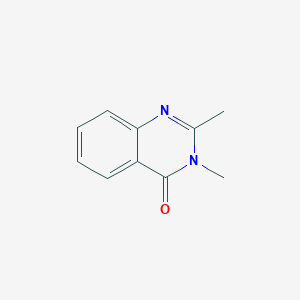
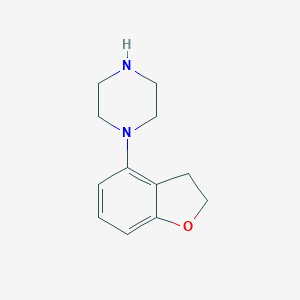
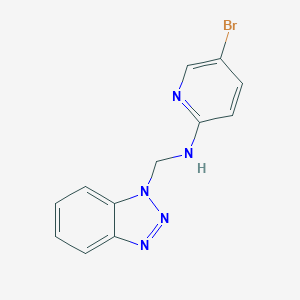
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
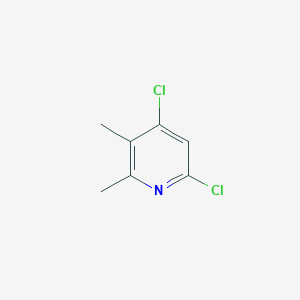
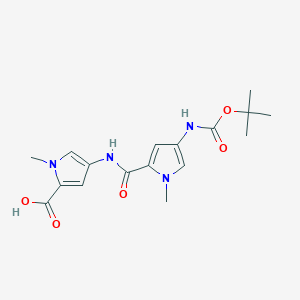
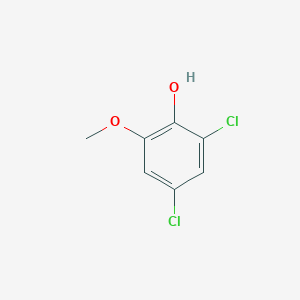
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)

